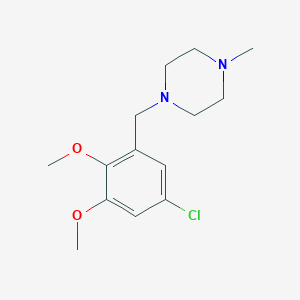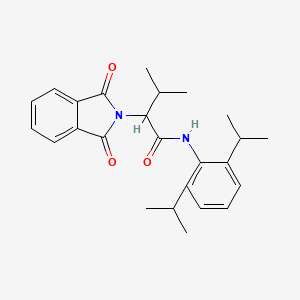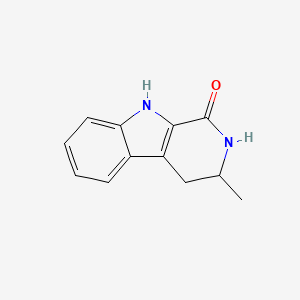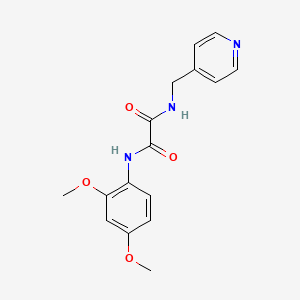![molecular formula C21H16N2O5 B5139955 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
MN-64 has been found to have potential applications in various fields of scientific research. It has been studied as a fluorescent probe for imaging of lysosomes in living cells, as well as a tool for studying the function of lysosomal proteases. MN-64 has also been investigated as a potential inhibitor of the proteasome, which is a key enzyme involved in protein degradation. In addition, MN-64 has shown promise as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and viral infections.
Mécanisme D'action
The mechanism of action of MN-64 is not fully understood, but it is believed to involve the inhibition of lysosomal proteases and/or the proteasome. Lysosomal proteases are involved in the degradation of intracellular proteins, while the proteasome is responsible for the degradation of both intracellular and extracellular proteins. By inhibiting these enzymes, MN-64 may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects
MN-64 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, MN-64 has been found to induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes and cell death. MN-64 has also been shown to inhibit the proteasome and induce apoptosis in cancer cells. In animal studies, MN-64 has been found to have antitumor activity and to improve cognitive function in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MN-64 has several advantages for lab experiments, including its fluorescent properties, its ability to selectively target lysosomes, and its potential therapeutic applications. However, MN-64 also has limitations, such as its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on MN-64. One area of interest is the development of MN-64 analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of MN-64 as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MN-64 and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification steps. The yield of MN-64 varies depending on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-13(7-5-8-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-6-3-4-9-18(14)28-19/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLRVWZJUAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)




![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)


![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B5139969.png)